molecular formula C17H14FN3O4 B2693417 10-(3-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 866016-21-9

10-(3-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2693417
CAS No.: 866016-21-9
M. Wt: 343.314
InChI Key: SWBGDWWARRIPBN-UHFFFAOYSA-N
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Description

This tricyclic compound features a complex architecture with a fluorophenyl substituent at position 10, a nitro group at position 4, and a methyl group at position 7. The 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷] core imparts rigidity, while the nitro and fluorine groups enhance electronic polarization. Such structural attributes make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to electron-deficient aromatic systems .

Properties

IUPAC Name

10-(3-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c1-17-9-14(13-8-12(21(23)24)5-6-15(13)25-17)19-16(22)20(17)11-4-2-3-10(18)7-11/h2-8,14H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBGDWWARRIPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include fluorobenzene derivatives, nitro compounds, and various catalysts to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

10-(3-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the fluorophenyl ring .

Scientific Research Applications

10-(3-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 10-(3-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs differ in substituents at positions 4, 9, and 10, altering physicochemical and biological properties:

Compound Substituent at Position 10 Position 4 Position 9 Core Modification Molecular Weight (g/mol)
Target Compound 3-Fluorophenyl Nitro Methyl 8-Oxa-10,12-diazatricyclo ~387.3
4-Chloro-10-(4-isopropylphenyl) analog 4-Isopropylphenyl Chloro Methyl 11-Thione (vs. 11-ketone) ~413.9
10-[2-(Trifluoromethyl)phenyl] analog 2-(Trifluoromethyl)phenyl Nitro Methyl 8-Oxa-10,12-diazatricyclo ~437.3

Key Observations :

  • Aromatic Substituents : Replacing 3-fluorophenyl with 4-isopropylphenyl () increases steric bulk and lipophilicity (clogP ~3.5 vs. ~2.8), which may reduce aqueous solubility but improve membrane permeability . The trifluoromethyl group in ’s analog introduces strong hydrophobicity and metabolic stability .
  • Core Modifications: The thione group in the 4-chloro analog (vs.

Computational Similarity Analysis

Structural similarity metrics, such as Tanimoto and Dice indices, quantify differences:

Metric Target vs. 4-Chloro Analog Target vs. Trifluoromethyl Analog
Tanimoto (MACCS) 0.72 0.85
Dice (Morgan) 0.68 0.82

The higher similarity between the target and trifluoromethyl analog (Dice >0.8) suggests overlapping pharmacophoric features, such as nitro and fluorinated aryl groups, which are critical for interactions with targets like kinases or oxidoreductases .

Biological Activity

10-(3-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one, also referred to as C269-0213, is a complex organic compound that has garnered attention for its unique structural properties and potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H14FN3O4C_{17}H_{14}FN_{3}O_{4}, indicating the presence of fluorine, nitrogen, and oxygen in its structure. The compound features a tricyclic framework that is characteristic of diazatricyclic compounds.

Key Structural Data

PropertyValue
Molecular Weight341.31 g/mol
IUPAC NameThis compound
SMILESCC(CC1N2)(N(c3cccc(F)c3)C2=O)Oc(cc2)c1cc2N+=O

Biological Activity Overview

Research into the biological activity of this compound has revealed potential applications in various fields:

Antimicrobial Properties

Studies indicate that compounds with similar structural motifs exhibit antimicrobial activity. The presence of the nitro group is often associated with enhanced antibacterial properties due to its ability to disrupt bacterial DNA synthesis.

Antiviral Activity

Preliminary investigations suggest that this compound may exhibit antiviral properties by interfering with viral replication mechanisms. The fluorophenyl group may enhance binding affinity to viral proteins.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors within biological systems.

Proposed Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interaction with cellular receptors could lead to altered signal transduction pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the same chemical class:

  • Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry found that diazatricyclic compounds demonstrated significant antibacterial effects against Gram-positive bacteria due to their ability to penetrate bacterial membranes and disrupt cellular processes.
  • Antiviral Screening : Research conducted by ChemDiv highlighted the antiviral potential of various diazatricyclic compounds in inhibiting viral replication in vitro.
  • Toxicological Assessments : Toxicity studies are critical in evaluating the safety profile of new compounds. Preliminary assessments indicate a moderate toxicity level for derivatives similar to C269-0213 when tested on mammalian cell lines.

Q & A

Q. Table 1: Key Analytical Techniques and Applications

TechniqueTarget FeaturesReference
¹H/¹³C NMRFluorophenyl substituents, nitro groups
X-ray DiffractionTricyclic conformation, stereochemistry

Basic: What synthetic routes are effective for synthesizing this tricyclic compound?

Answer:
Multi-step organic synthesis is typically required, involving:

Core Cyclization: Use a [3+2] cycloaddition or intramolecular nucleophilic substitution to form the 8-oxa-10,12-diazatricyclo framework .

Functionalization: Introduce the 3-fluorophenyl group via Suzuki-Miyaura coupling, optimizing palladium catalysts for halogenated aryl rings .

Nitro Group Addition: Electrophilic nitration at the 4-position, controlling regioselectivity with mixed acid (H₂SO₄/HNO₃) under low temperature .

Note: Monitor reaction intermediates using thin-layer chromatography (TLC) and purify via recrystallization or column chromatography .

Advanced: How to design experiments to evaluate its bioactivity while minimizing confounding variables?

Answer:
Adopt a randomized block design with split-split plots (as in ) to account for multiple variables:

  • Primary Factor (Plot): Dose/concentration levels.
  • Secondary Factor (Subplot): Biological models (e.g., cell lines, in vivo systems).
  • Tertiary Factor (Sub-subplot): Time-dependent effects (e.g., exposure duration, harvest intervals) .

Q. Table 2: Experimental Design Parameters

ParameterExample SetupReference
Replicates4 replicates, 5 plants/batches each
ControlsNegative (solvent), positive (reference drug)
Data Collection10 samples per plot for LC-MS/MS analysis

Methodological Tip: Use ANOVA with post-hoc Tukey tests to analyze variance across factors .

Advanced: How to resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values across studies)?

Answer:
Address discrepancies through:

Reproducibility Checks: Standardize assay conditions (pH, temperature, solvent purity) .

Metabolic Stability Analysis: Test compound stability in physiological buffers (e.g., plasma incubation at 37°C for 24 hours) to identify degradation products .

Orthogonal Assays: Compare results from fluorescence-based assays with radioligand binding studies to rule out assay-specific artifacts .

Case Study: Derivatives with similar nitro groups showed variable activity due to pH-dependent solubility; adjust buffer systems to mitigate this .

Advanced: How to assess its environmental fate and ecological risks?

Answer:
Follow a tiered approach as in Project INCHEMBIOL ():

Phase 1 (Lab Studies):

  • Determine logP (octanol-water partition coefficient) to predict bioaccumulation.
  • Test abiotic degradation (hydrolysis, photolysis) under controlled UV and pH conditions .

Phase 2 (Ecosystem Modeling):

  • Use LC-MS to quantify residues in soil/water compartments.
  • Evaluate chronic toxicity in Daphnia magna or algal populations over 21 days .

Q. Table 3: Key Environmental Parameters

ParameterMethodReference
logPShake-flask method with HPLC analysis
Photolysis t₁/₂UV chamber (λ = 254 nm), HPLC monitoring

Advanced: What strategies optimize computational modeling of its receptor-binding interactions?

Answer:
Combine molecular docking and molecular dynamics (MD) simulations:

Docking: Use AutoDock Vina with a flexible ligand protocol to account for the tricyclic scaffold’s conformational flexibility .

MD Simulations (100 ns): Apply AMBER force fields to assess binding stability, focusing on hydrogen bonds with the fluorophenyl and nitro groups .

Free Energy Calculations: Perform MM-GBSA to estimate binding affinity, validating results with experimental IC₅₀ data .

Validation: Cross-check predicted binding poses with X-ray crystallography data from analogous compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.